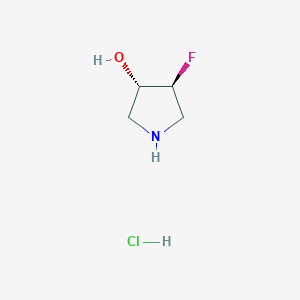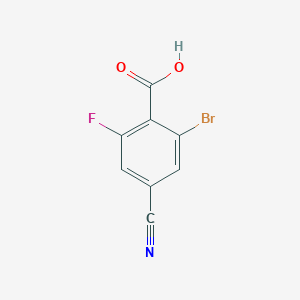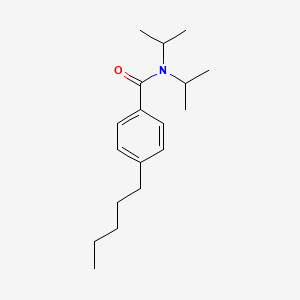![molecular formula C13H22N2O4 B1413472 2-(tert-butyl) 3a-methyl tetrahydropyrrolo[3,4-c]pyrrole-2,3a(1H,3H)-dicarboxylate CAS No. 1823265-38-8](/img/structure/B1413472.png)
2-(tert-butyl) 3a-methyl tetrahydropyrrolo[3,4-c]pyrrole-2,3a(1H,3H)-dicarboxylate
Vue d'ensemble
Description
The compound “2-(tert-butyl) 3a-methyl tetrahydropyrrolo[3,4-c]pyrrole-2,3a(1H,3H)-dicarboxylate” belongs to the class of organic compounds known as pyrroles. Pyrroles are compounds containing a five-membered aromatic ring with one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The tert-butyl and 3a-methyl groups are likely attached to this ring .Chemical Reactions Analysis
Pyrroles typically undergo electrophilic substitution reactions at the 2-position, which is activated due to the presence of the nitrogen atom. Therefore, it’s possible that the tert-butyl and 3a-methyl groups were introduced through such a reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the pyrrole ring and the tert-butyl and 3a-methyl groups. For example, the pyrrole ring would contribute to the compound’s aromaticity and potentially its color .Applications De Recherche Scientifique
NMR Analysis and Structural Characteristics
- The compound has been analyzed using NMR and X-ray crystallography, revealing its structural characteristics. It's part of a class of conjugated buta-1,3-dienes substituted with a heterocyclic group, which can be used as dyes and pigments due to their long-range conjugated systems. The conjugation plane and stability were studied via quantum chemical calculations (Liu, Song, & Yan, 2014).
Crystal Structure Comparison
- Its structure is compared with related compounds, focusing on the planarity of the substituted pyrrole rings. This comparison helps understand the molecule's properties and potential applications in various fields (Dazie et al., 2017).
Organocatalyzed Synthesis
- The compound's synthesis through organocatalysis has been explored. This process yields the product as a racemic mixture, with its structure confirmed by various spectroscopic methods. Such synthetic routes are crucial for producing these compounds in a laboratory setting (Hozjan et al., 2023).
Photocyclodimer Formation
- Research on the photocyclodimer obtained from the monomeric form of this compound has been conducted. This study provides insights into its constitution and configuration, essential for understanding its chemical behavior under light exposure (Kopf, Wrobel, & Margaretha, 1998).
Synthesis of Derivatives
- The synthesis of various derivatives, such as methyl 3-aryl-4-trifluoromethyl-1H-pyrrole-2-carboxylates, has been detailed. These derivatives have potential applications in organic chemistry and material science (Porta, Capuzzi, & Bettarini, 1994).
FVP Synthesis and Reactions
- Flash vacuum pyrolysis (FVP) synthesis of the compound has been studied, providing a method for producing it efficiently. The compound reacts readily with electrophiles, indicating potential for further chemical modifications (Hill et al., 2009).
NMR Study of Related Compounds
- NMR studies of related 2-benzyl, 2-methyl, and 2-aryloctahydropyrrolo[3,4-c]pyrroles have been conducted, providing a basis for understanding the NMR characteristics of similar compounds (Ohnmacht et al., 1983).
Crystallographic Analysis
- Detailed crystallographic analysis has been performed on similar compounds, aiding in the understanding of molecular structure and interactions in crystalline forms (Dazie et al., 2017).
Diastereoselectivity in Reactions
- The diastereoselectivity of reactions involving the compound has been studied, highlighting its potential in stereoselective synthesis, a crucial aspect in pharmaceutical and organic chemistry (Vallat et al., 2009).
Safety and Hazards
Propriétés
IUPAC Name |
5-O-tert-butyl 3a-O-methyl 1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-3a,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O4/c1-12(2,3)19-11(17)15-6-9-5-14-7-13(9,8-15)10(16)18-4/h9,14H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJSXTUMCGDQTGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CNCC2(C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(tert-butyl) 3a-methyl tetrahydropyrrolo[3,4-c]pyrrole-2,3a(1H,3H)-dicarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-[8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile](/img/structure/B1413394.png)
![5,5-Dimethyl-3-[(5-methyl-2-phenylpyrazol-3-yl)amino]cyclohex-2-en-1-one](/img/structure/B1413395.png)

![6-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyridin-3-amine trihydrochloride](/img/structure/B1413399.png)

![Methyl 6-[(4-chlorobutanoyl)amino]nicotinate](/img/structure/B1413401.png)

![3-[(2-Chloro-4-nitrophenyl)carbamoyl]benzenesulfonyl chloride](/img/structure/B1413403.png)
![3-[(4-Amino-2-methylphenyl)carbamoyl]benzenesulfonyl chloride](/img/structure/B1413404.png)
![tert-butyl N-{8-aminobicyclo[3.2.1]octan-3-yl}carbamate hydrochloride](/img/structure/B1413408.png)
